(Z)-1-(3-PHENOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Overview
Description
(Z)-1-(3-PHENOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is a complex organic compound that belongs to the class of imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-PHENOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE typically involves the condensation reaction between an aldehyde or ketone with an amine. The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or dichloromethane.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-PHENOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3-PHENOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological properties, including anti-inflammatory, analgesic, or antipsychotic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(3-PHENOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain some of its potential pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenoxyphenyl)piperazine: Similar structure but lacks the imine group.
N-Phenylpiperazine: Lacks the phenoxyphenyl group.
1-(4-Phenylpiperazin-1-yl)ethanone: Contains a ketone group instead of an imine.
Properties
IUPAC Name |
(Z)-1-(3-phenoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-3-9-21(10-4-1)25-14-16-26(17-15-25)24-19-20-8-7-13-23(18-20)27-22-11-5-2-6-12-22/h1-13,18-19H,14-17H2/b24-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSUNDNHXIOMTJ-CLCOLTQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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